![molecular formula C10H12N2OS B2883956 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 905084-13-1](/img/structure/B2883956.png)
2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound with a unique structure, characterized by its fused bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic approach involves the cyclization of suitable precursors under controlled conditions. For example, starting with a substituted pyrimidine derivative, the introduction of an allylthio group can be achieved through nucleophilic substitution reactions using appropriate allylthiol reagents. This is followed by intramolecular cyclization to form the bicyclic structure. Typical reaction conditions might include the use of organic solvents such as dichloromethane or toluene, with reactions conducted at temperatures ranging from room temperature to moderate heating (50–80°C) depending on the reactivity of the starting materials and intermediates.
Industrial Production Methods
For large-scale industrial production, more efficient and cost-effective methods are preferred. This often involves catalytic processes or high-throughput chemical reactors to optimize yield and purity. Green chemistry approaches, using less harmful solvents and reagents, are increasingly adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical transformations, such as:
Oxidation: : Can lead to the formation of sulfoxides or sulfones under specific conditions.
Reduction: : Reducing agents like sodium borohydride might reduce the double bonds or carbonyl groups in the structure.
Substitution: : The allylthio group can be replaced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Such as amines or thiols for substitution reactions.
Major Products Formed
The reactions can yield various derivatives like sulfoxides, sulfones, and other substituted cyclopenta[d]pyrimidinones, broadening its utility in synthetic applications.
Scientific Research Applications
2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is explored in multiple domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Industry: : Utilized in the manufacture of specialized materials or chemical intermediates.
Mechanism of Action
The compound's mechanism of action can vary based on its application:
Molecular Targets: : It may interact with enzymes or receptors due to its structural similarity to biologically active molecules.
Pathways Involved: : Could include modulation of signal transduction pathways, enzyme inhibition, or binding to nucleic acids, depending on the context.
Comparison with Similar Compounds
Comparing 2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one with similar heterocyclic compounds highlights its unique properties:
Unique Structure: : The fused bicyclic system with an allylthio group sets it apart from simpler pyrimidine derivatives.
Similar Compounds: : Other related compounds include pyrimidinones, thioethers, and bicyclic heterocycles, each with variations in their substituent groups and reactivity.
Feel like deep-diving into any particular section? I've got heaps more details up my digital sleeve!
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUVDJYUQVTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
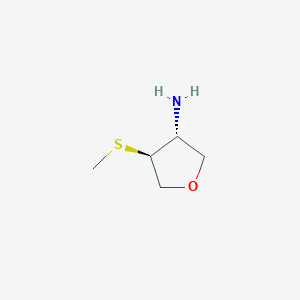
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2883875.png)
![N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883876.png)
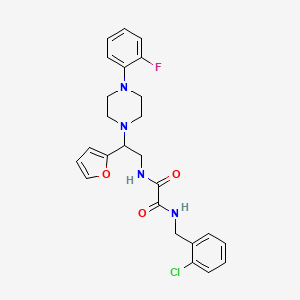
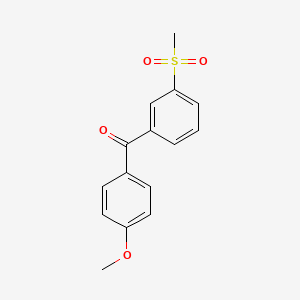
![3-[METHYL(PHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2883881.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2883883.png)
![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2883885.png)
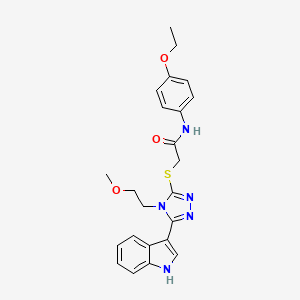

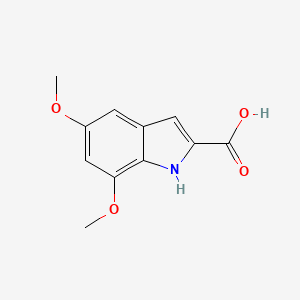
![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
